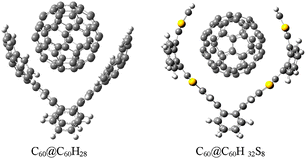Computational characterization and modeling of buckyball tweezers: density functional study of concave–convex π⋯π interactions†
Physical Chemistry Chemical Physics Pub Date: 2008-02-18 DOI: 10.1039/B717744E
Abstract
The geometries and binding energies of a recent buckyball tweezers (C60H28) and its supramolecular complexes are investigated using recently developed density functionals (M06-L and M06-2X) that include an accurate treatment of medium-range correlation energy. The pincer part of the tweezers, corannulene, has a strong attractive interaction with C60. However, due to the entropy penalty, the calculated gas-phase free energy of association of the C60@corannulene supramolecule is positive 3.5 kcal mol−1; and this entropy penalty explains why it is difficult to observe C60@corannulene supramolecule experimentally. By using a π-extended tetrathiafulvalene (TTF), in particular


Recommended Literature
- [1] Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation†
- [2] Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines†
- [3] Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions†
- [4] 51. Studies in the polyene series. Part XV. The condensation of carbonyl compounds with propenylethynylcarbinol and hex-3-en-5-yn-2-ol
- [5] Concluding Remarks Nanoparticle assemblies: state-of-the-art and future challenges
- [6] Fabrication and evaluation of a 3-dimensional microchip device where carbon microelectrodes individually address channels in the separate fluidic layers
- [7] A theoretical study of the dielectric and magnetic responses of Fe-doped α-MnO2 based on quantum mechanical calculations
- [8] Engineering Mo/Mo2C/MoC hetero-interfaces for enhanced electrocatalytic nitrogen reduction†
- [9] Novel thermo-sensitive hydrogels containing polythioether dendrons: facile tuning of LCSTs, strong absorption of Ag ions, and embedment of smaller Ag nanocrystals
- [10] A general colorimetric method for detecting protease activity based on peptide-induced gold nanoparticle aggregation†










